o-Acetotoluidide
Description
Nomenclature and Chemical Identity of o-Acetotoluidide
The identity of a chemical compound is fundamentally established through a standardized naming system and its various synonyms that often reflect its historical usage or structural derivatives.
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is N-(2-methylphenyl)acetamide . nih.govfishersci.ca This name precisely describes the molecule's structure: an acetamide (B32628) group (–NHCOCH₃) is bonded to the nitrogen atom (N), which is itself attached to a phenyl group (a benzene (B151609) ring) that has a methyl group (–CH₃) at the second (or ortho) position relative to the point of attachment.
Historically and in commercial contexts, this compound is known by a variety of synonyms. These names are often derived from its parent compound, o-toluidine (B26562), or describe the acetyl group's position. Common synonyms include:
2'-Methylacetanilide nih.govfishersci.canoaa.govpharmaffiliates.comchembk.com
N-(o-Tolyl)acetamide fishersci.capharmaffiliates.comchemspider.com
o-Acetotoluide nih.govchemspider.comnist.gov
N-Acetyl-o-toluidine nih.govnoaa.govnist.govncats.io
2-Acetamidotoluene chemspider.comapolloscientific.co.uk
o-Methylacetanilide nih.govnoaa.govchemspider.comnist.gov
The compound is an acetylated derivative of o-toluidine. This connection highlights its role as a chemical intermediate, particularly in the synthesis of dyes and pigments.
Table 1: Chemical Identity of this compound
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | N-(2-methylphenyl)acetamide nih.gov |
| CAS Number | 120-66-1 chembk.comsigmaaldrich.comnih.gov |
| InChI Key | BPEXTIMJLDWDTL-UHFFFAOYSA-N nih.gov |
Structural Characteristics and Isomerism of this compound
The chemical behavior and physical properties of this compound are a direct consequence of its molecular structure, including its elemental composition, the arrangement of its atoms, and its three-dimensional shape.
This compound is composed of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom. This composition gives it the molecular formula C₉H₁₁NO . noaa.govchembk.comchemspider.comsigmaaldrich.com Based on this formula, its calculated molecular weight is approximately 149.19 g/mol . sigmaaldrich.comnih.gov
Table 2: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO noaa.govchembk.comchemspider.comsigmaaldrich.com |
| Molecular Weight | 149.19 g/mol sigmaaldrich.comnih.gov |
| Appearance | Colorless crystalline solid nih.gov |
The core of the this compound structure is a benzene ring with two substituents: a methyl group (–CH₃) and an acetamide group (–NHCOCH₃). The prefix "o-" or "ortho-" signifies that these two groups are located on adjacent carbon atoms of the benzene ring (positions 1 and 2). This specific substitution pattern influences the molecule's electronic properties and reactivity.
Isomers of this compound exist, differing in the relative positions of the methyl and acetamide groups on the aromatic ring. These include m-acetotoluidide (meta, or 1,3-substitution) and p-acetotoluidide (para, or 1,4-substitution).
From a stereochemical perspective, this compound is an achiral molecule. ncats.ionih.gov It does not possess any stereocenters, which are carbon atoms bonded to four different groups. Therefore, it does not exhibit optical activity. nih.gov
While this compound does not have stereoisomers, it does exhibit conformational isomerism due to rotation around its single bonds. The most significant rotations are around:
The bond connecting the nitrogen atom to the aromatic ring (C-N bond).
The amide bond between the nitrogen and the carbonyl carbon (N-C=O).
Historical Context and Early Research on this compound
Early research on this compound was driven by the burgeoning synthetic dye industry. The acetylation of an aromatic amine like o-toluidine was a critical step for several reasons. The parent amine, o-toluidine, is highly reactive and susceptible to oxidation. Converting it to its acetyl derivative, this compound, serves to "protect" the amino group, moderating its reactivity and preventing undesirable side reactions during subsequent chemical transformations, such as nitration or halogenation.
The synthesis of this compound is typically achieved through the acetylation of o-toluidine. Early and enduring methods involve reacting o-toluidine with acetylating agents such as acetic anhydride (B1165640) or glacial acetic acid. Industrial production methods may also utilize diketene (B1670635) under controlled conditions to achieve high purity and yield. Historical methods for the acetylation of amino groups in other contexts, such as the acid-catalyzed acetylation of hydroxyamino acids reported by Sakami and Toennies in 1942, illustrate the chemical principles that were being refined during this period. nih.gov These foundational techniques enabled chemists to selectively modify complex molecules, paving the way for more intricate synthetic sequences where intermediates like this compound were essential.
Significance of this compound in Organic Chemistry Research
The significance of this compound in organic chemistry lies primarily in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the production of dyes, pigments, and agrochemicals. Its utility stems from the properties conferred by the acetyl group attached to the nitrogen atom.
Role as a Protecting Group and Directing Group: The amino group (-NH₂) in the parent compound, o-toluidine, is a powerful activating group in electrophilic aromatic substitution reactions. It is so strongly activating that reactions like bromination can be difficult to control and may lead to multiple substitutions and oxidation. By converting the amino group to an acetamide group (-NHCOCH₃), its activating potential is significantly moderated. This is because the lone pair of electrons on the nitrogen atom is delocalized by resonance into the adjacent carbonyl group, making it less available to the aromatic ring.
Furthermore, the acetamide group is an ortho-, para- director. In the case of this compound, the methyl group is at position 2. The bulky acetamide group sterically hinders the other ortho position (position 6), thus directing incoming electrophiles predominantly to the para position (position 4) and to a lesser extent, the less-hindered ortho position (position 6). This directing effect is crucial for achieving regioselectivity in synthesis. A clear example is the synthesis of substituted toluidines, where this compound is nitrated to introduce a nitro group at the 4-position, followed by hydrolysis to remove the acetyl group and reveal the free amine, yielding 4-nitro-2-toluidine. prepchem.com
Intermediate in Multi-Step Syntheses: this compound is a key building block for various chemical products. It serves as a precursor in the manufacture of azo dyes, where its derivatives are diazotized and coupled with other aromatic compounds to create vibrant colors. Its structure is also foundational for certain pesticides and other agrochemicals. For instance, the synthesis of 2-iodo-3-nitrotoluene can be achieved starting from o-toluidine, which is first acetylated to form this compound. prepchem.com This intermediate is then nitrated, and the resulting compound is hydrolyzed and diazotized to introduce the iodo group. prepchem.com
The physical properties of this compound differ from its isomers and the parent acetanilide (B955) due to the position of the methyl group, which influences molecular packing and intermolecular forces.
Table 1: Comparison of Physical Properties
Table 2: Common Acetylating Agents for Synthesis
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylphenyl)acetamide | |
|---|---|---|
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InChI |
InChI=1S/C9H11NO/c1-7-5-3-4-6-9(7)10-8(2)11/h3-6H,1-2H3,(H,10,11) | |
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InChI Key |
BPEXTIMJLDWDTL-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC=CC=C1NC(=O)C | |
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Molecular Formula |
C9H11NO | |
| Record name | O-ACETOTOLUIDIDE | |
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DSSTOX Substance ID |
DTXSID1024413 | |
| Record name | N-Acetyl-o-toluidine | |
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Molecular Weight |
149.19 g/mol | |
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Physical Description |
O-acetotoluidide appears as colorless crystals. Insoluble in water. (NTP, 1992), Colorless solid; [HSDB] Colorless crystalline powder; [Alfa Aesar MSDS] | |
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Boiling Point |
565 °F at 760 mmHg (NTP, 1992), 296 °C | |
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| Record name | N-ACETYL-O-TOLUIDINE | |
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Solubility |
Insoluble (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, SOL IN BENZENE, GLACIAL ACETIC ACID, INSOL IN HOT WATER | |
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Density |
1.168 (NTP, 1992) - Denser than water; will sink, 1.168 @ 15 °C | |
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Vapor Pressure |
0.000183 [mmHg] | |
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Color/Form |
CRYSTALS, COLORLESS | |
CAS No. |
120-66-1 | |
| Record name | O-ACETOTOLUIDIDE | |
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| Record name | N-(2-Methylphenyl)acetamide | |
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Melting Point |
230 °F (NTP, 1992), 110 °C | |
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Advanced Synthetic Methodologies and Reaction Engineering for O Acetotoluidide
Established Synthetic Routes to o-Acetotoluidide
This compound, also known as N-(2-methylphenyl)acetamide, is a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. benchchem.com Several established methods are employed for its synthesis, each with distinct advantages and reaction parameters. The most common and industrially significant route involves the acetylation of o-toluidine (B26562). benchchem.comprepchem.com
Acetylation of o-Toluidine with Acetic Anhydride (B1165640)
The reaction of o-toluidine with acetic anhydride is a widely used and efficient method for the preparation of this compound. prepchem.com This exothermic reaction involves the nucleophilic attack of the amino group of o-toluidine on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond and acetic acid as a byproduct. mdpi.com
The general reaction is as follows: CH₃C₆H₄NH₂ + (CH₃CO)₂O → CH₃C₆H₄NHCOCH₃ + CH₃COOH
Several factors significantly influence the yield and purity of the resulting this compound, including the choice of solvent, the type of catalyst, and the reaction temperature and duration.
The polarity of the solvent can impact the reaction rate and the solubility of reactants and products. ias.ac.in
Glacial Acetic Acid: This polar, protic solvent can participate in the reaction by protonating the carbonyl group of acetic anhydride, potentially increasing its electrophilicity. mdpi.com It is an effective solvent for both o-toluidine and the resulting this compound. orgsyn.orgresearchgate.net In some procedures, a mixture of glacial acetic acid and acetic anhydride is used, with the acetylation occurring readily with heat evolution. orgsyn.org
Toluene (B28343): As a non-polar aprotic solvent, toluene serves primarily as a medium to dissolve the reactants and control the reaction temperature. guidechem.comgoogle.com It is less interactive than glacial acetic acid and is particularly useful when trying to avoid side reactions that might be promoted by a protic solvent. The solubility of this compound in toluene is moderate. guidechem.com
Table 1: Comparison of Solvents for Acetylation of o-Toluidine
| Solvent | Polarity | Role in Reaction | Advantages | Disadvantages |
| Glacial Acetic Acid | Polar, Protic | Can act as a catalyst and solvent. mdpi.comorgsyn.org | Good solubility for reactants and product. orgsyn.org | May lead to side reactions; can be difficult to remove. |
| Toluene | Non-polar, Aprotic | Primarily a reaction medium. google.com | Good for temperature control; less reactive. | Lower solubility for reactants may require higher temperatures. guidechem.com |
Catalysts are often employed to increase the rate of the acetylation reaction.
Sulfuric Acid: A strong protic acid, sulfuric acid can protonate the acetic anhydride, making it a more potent acetylating agent. This can significantly accelerate the reaction. However, its strong acidity can also lead to side reactions or degradation of the product if not carefully controlled. sci-hub.se
Pyridine (B92270): A weak organic base, pyridine can act as a nucleophilic catalyst. nih.gov It reacts with acetic anhydride to form a highly reactive acetylpyridinium ion, which then acetylates the amine. Pyridine also serves to neutralize the acetic acid byproduct, driving the reaction to completion. nih.gov
Table 2: Effect of Catalysts on o-Toluidine Acetylation
| Catalyst | Type | Mechanism | Advantages | Disadvantages |
| Sulfuric Acid | Acid | Protonates acetic anhydride, increasing its reactivity. sci-hub.se | Increases reaction rate significantly. | Can cause side reactions and product degradation. |
| Pyridine | Base | Forms a highly reactive acetylating intermediate. nih.gov | Mild conditions; neutralizes acidic byproduct. nih.gov | Can be difficult to remove; has a strong odor. |
The temperature and duration of the reaction are critical parameters that must be optimized to maximize yield and minimize the formation of impurities.
The acetylation of o-toluidine is an exothermic process. orgsyn.org Therefore, initial cooling is often necessary to control the reaction rate and prevent overheating, which could lead to the formation of di-acetylated byproducts or other impurities. orgsyn.orgcdnsciencepub.com Temperatures are often maintained in the range of 50-100°C. benchchem.com One approach involves cooling the initial mixture in an ice bath before allowing the reaction to proceed. orgsyn.org To ensure complete conversion, the reaction mixture may be heated for a specific duration after the initial exothermic phase. For instance, refluxing for a period can drive the reaction to completion. cdnsciencepub.com Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time. nih.gov
Reaction of o-Toluidine with Ethyl Acetoacetate
This compound can also be synthesized through the reaction of o-toluidine with ethyl acetoacetate. benchchem.com This reaction typically proceeds by nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of ethanol. The process may also involve the formation of an intermediate enamine from the ketone carbonyl, which can then rearrange to the more stable amide. This method is used in the production of acetoacet-o-toluidide, which is an intermediate for organic pigments. chembk.com
Reaction of o-Toluidine with Diketene (B1670635)
Another synthetic route to this compound involves the reaction of o-toluidine with diketene. benchchem.com Diketene is a highly reactive acetylating agent. The reaction is typically rapid and exothermic, requiring careful control of the reaction conditions to prevent runaway reactions and the formation of byproducts. shippai.org In a reported industrial accident, the incorrect order of addition (adding o-toluidine to diketene) led to a rapid exothermic reaction and an explosion, highlighting the need for strict procedural control. shippai.org The proper procedure involves the controlled addition of diketene to a cooled solution of o-toluidine. shippai.org This method can be very efficient, with high yields reported under optimized conditions. chembk.com
Innovative Synthetic Strategies and Green Chemistry Approaches
The development of innovative and environmentally conscious methods for the synthesis of this compound and its derivatives is an area of active research. These strategies aim to reduce the use of hazardous materials, improve energy efficiency, and minimize waste generation.
Traditional acetylation of o-toluidine often involves reagents like acetic anhydride, which can be corrosive and produce byproducts. orgsyn.org Green chemistry approaches focus on alternative, more sustainable routes. One such approach involves the use of more benign acetylating agents and catalysts in aqueous media. For instance, the acetylation of p-toluidine (B81030), a related compound, has been achieved using acetic acid with benzophenone (B1666685) as a catalyst. ijsrst.com
A notable green synthesis involves the reaction of 3-amino-4-methylbenzoic acid with a stable diketene equivalent, 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD), in an aqueous solution of TPGS-750-M/H2O at 85 °C. This reaction proceeds via an acetylketene intermediate, with acetone (B3395972) as the only byproduct, affording the desired product in an 87% isolated yield. acs.org This method highlights a move away from environmentally detrimental organic solvents and toxic reagents. acs.org
Another green chemistry experiment focuses on the two-step synthesis of 4'-methylacetanilide (B420711) (p-acetotoluidide) and its subsequent bromination in an aqueous solvent using Oxone and ammonium (B1175870) bromide. acs.org While this specific example deals with the para-isomer, the principles of using aqueous solvents and less hazardous reagents are directly applicable to the synthesis of this compound.
Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purity in shorter reaction times compared to conventional heating methods. anton-paar.comirjmets.com This is due to the efficient heating of materials through dielectric heating effects, specifically dipolar polarization. anton-paar.com
The application of microwave irradiation can be particularly beneficial in the synthesis of acetamide (B32628) derivatives. irjmets.com For example, the synthesis of 2-chloro-N-(3,4-dichlorophenyl) acetamide is effectively accelerated by microwave irradiation, showcasing the potential for rapid and efficient production. irjmets.com While direct literature on the microwave-assisted synthesis of this compound is not abundant, the principles are broadly applicable. The synthesis of various heterocyclic compounds and other organic molecules has been successfully demonstrated using this technique, suggesting its viability for the acylation of o-toluidine. anton-paar.comresearchgate.netresearchgate.net For instance, oxidoperoxidomolybdenum(VI) complexes with this compound as a ligand have been synthesized and used as catalysts in alcohol oxidation under both conventional and microwave-assisted conditions. researchgate.net
In the context of derivatization, the synthesis of 2-(diethylamino)-o-acetotoluidide can be achieved by reacting this compound with diethylamine (B46881) in the presence of a catalyst. ontosight.ai Similarly, the synthesis of 6'-chloro-2-(dipropylamino)-o-acetotoluidide hydrochloride involves the reaction of 6'-chloro-2-aminoacetotoluidide with dipropylamine, facilitated by a suitable solvent and an acid catalyst. ontosight.ai
Derivatization of this compound and Related Compounds
The derivatization of this compound is crucial for creating a diverse range of compounds with potential applications in various fields, including pharmaceuticals and materials science. This often involves the introduction of halogen atoms or amine substituents onto the this compound scaffold.
Halogenated derivatives of this compound are important intermediates in organic synthesis. The introduction of a chloro-substituent can be achieved through various methods. For example, 5-chloro-o-acetotoluidide can be synthesized from the acetylation of 5-chloro-o-toluidine. aston.ac.uk This acetyl derivative can then undergo further reactions, such as chlorosulfonation. aston.ac.uk
The synthesis of 2-acetamino-4-chlorobenzaldehyde has been accomplished by treating N,N-diacetyl-4-chloro-o-toluidine with N-bromosuccinimide, followed by hydrolysis. cdnsciencepub.com Another example is the synthesis of 6'-chloro-2-(dimethylamino)-o-acetotoluidide hydrochloride, which involves a chloro-substituted acetotoluidide derivative. evitachem.com
The following table summarizes some examples of synthesized chloro-substituted acetotoluidides:
| Compound Name | Starting Material | Reagents | Reference |
| 5-Chloro-o-acetotoluidide | 5-Chloro-o-toluidine | Acetic anhydride | aston.ac.uk |
| 2-Acetamino-4-chlorobenzaldehyde | N,N-Diacetyl-4-chloro-o-toluidine | N-bromosuccinimide, Sodium carbonate | cdnsciencepub.com |
| 6'-Chloro-2-(dimethylamino)-o-acetotoluidide hydrochloride | Not specified | Not specified | evitachem.com |
| 6'-Chloro-2-(dipropylamino)-o-acetotoluidide hydrochloride | 6'-chloro-2-aminoacetotoluidide | Dipropylamine, acid catalyst | ontosight.ai |
The introduction of various amine substituents to the this compound structure leads to a wide array of derivatives with potentially interesting biological activities. These substitutions are typically achieved by reacting a suitable this compound precursor with the desired amine.
For instance, 2-(diethylamino)-o-acetotoluidide is synthesized from this compound and diethylamine, often with the aid of a catalyst. ontosight.ai The synthesis of 6'-chloro-2-(dipropylamino)-o-acetotoluidide hydrochloride is another example, where a chloro-substituted acetotoluidide is reacted with dipropylamine. ontosight.ai Similarly, compounds with allylamino and other alkylamino groups have been synthesized, often for applications in herbicides and other bioactive molecules. researchgate.net
The following interactive table provides examples of this compound derivatives with various amine substituents:
| Derivative Name | Amine Substituent | Precursor | Key Reagents/Conditions | Reference |
| 2-(Diethylamino)-o-acetotoluidide | Diethylamino | This compound | Diethylamine, Catalyst | ontosight.aiontosight.ai |
| 6'-Chloro-2-(dipropylamino)-o-acetotoluidide hydrochloride | Dipropylamino | 6'-Chloro-2-aminoacetotoluidide | Dipropylamine, Acid catalyst | ontosight.ai |
| 6'-Chloro-2-(propylamino)-o-acetotoluidide hydrochloride | Propylamino | Not specified | Not specified | guidechem.com |
| 6'-Chloro-2-(isopropylamino)-o-acetotoluidide hydrochloride | Isopropylamino | Not specified | Not specified | guidechem.com |
| 6'-Chloro-2-(ethylamino)-o-acetotoluidide hydrochloride | Ethylamino | Not specified | Not specified | guidechem.com |
| 6'-Chloro-2-(methylamino)-o-acetotoluidide hydrochloride | Methylamino | Not specified | Not specified | guidechem.com |
| N-phenylpyrazine-2-carboxamides | Allylamino, n-propylamino, n-butylamino | Substituted pyrazinoylchlorides | Various anilines | researchgate.net |
Formation of Bi-o-acetotoluidide Derivatives
The formation of dimeric structures, or bi-o-acetotoluidide derivatives, has been noted, primarily as byproducts in certain synthetic processes. For instance, in the analysis of samples related to methaqualone synthesis, an unidentified substance was detected and suggested to be a dimer of this compound. drugsdata.org This indicates that under specific reaction conditions, this compound can undergo coupling or dimerization reactions, leading to the formation of these larger derivatives. drugsdata.org Such formations are typically considered synthesis byproducts rather than the result of a targeted synthetic route. drugsdata.org
Reaction Mechanisms and Kinetic Studies of this compound
The reactivity of this compound is governed by the electronic and steric effects of its two substituents: the activating acetamido group (-NHCOCH₃) and the methyl group (-CH₃).
Electrophilic Substitution Reactions and Regioselectivity
In electrophilic aromatic substitution reactions, the regioselectivity—the position at which the electrophile attacks the aromatic ring—is dictated by the combined influence of the existing substituents. The acetamido group is a powerful activating group and an ortho-, para-director, while the methyl group is also activating and ortho-, para-directing. worldwidejournals.comlibretexts.org
In this compound, the acetamido and methyl groups are ortho to each other. The position para to the strongly directing acetamido group is already occupied by the methyl group. worldwidejournals.comniscpr.res.in The steric hindrance caused by the spatial proximity of the bulky acetamido group and the adjacent methyl group significantly influences the reaction's regioselectivity. niscpr.res.in This steric crowding tends to inhibit substitution at the positions ortho to the acetamido group (positions 3 and 6). Consequently, electrophilic attack is often directed to the less hindered positions that are still activated by one or both groups.
Bromination Kinetics and Rate-Determining Steps
Kinetic studies of the bromination of acetotoluidide isomers provide quantitative insight into their relative reactivities. Among acetanilide (B955) and the three acetotoluidide isomers, this compound exhibits the lowest specific reaction rate. worldwidejournals.comniscpr.res.in
The slow rate is attributed to steric hindrance. niscpr.res.in The proximity of the ortho-methyl group forces the bulky acetamido group out of coplanarity with the benzene (B151609) ring. This twisting hinders the resonance stabilization of the positive charge that develops on the nitrogen atom during the formation of the reaction intermediate (the arenium ion). niscpr.res.in The formation of this carbonium ion is the rate-determining step of the reaction. niscpr.res.in
Below is a comparison of the bromination rates for this compound and related compounds.
| Substrate | Specific Reaction Rate (M⁻¹s⁻¹) at 25°C |
|---|---|
| This compound | 85 |
| p-Acetotoluidide | 315 |
| m-Acetotoluidide | 1,510 |
| Acetanilide | 440 |
Data sourced from comparative bromination studies. worldwidejournals.comniscpr.res.in
Nitration Reactions and Product Distribution
During the nitration of this compound, an electrophilic substitution reaction, the directing effects of the acetamido and methyl groups guide the incoming nitro group (-NO₂) to specific positions on the aromatic ring. While detailed quantitative product distribution data is sparse in readily available literature, the principles of regioselectivity suggest that nitration will primarily occur at the positions activated by the substituents, subject to steric constraints. The most likely products are 4-nitro-o-acetotoluidide and 6-nitro-o-acetotoluidide, as these positions are para and ortho, respectively, to the activating methyl group and meta and ortho to the acetamido group.
Reactivity with Dehydrating Agents (e.g., P₂O₅, SOCl₂)
This compound, as an amide, undergoes dehydration when treated with powerful dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). noaa.govnih.gov This reaction involves the elimination of a water molecule from the acetamido group. noaa.govwikipedia.org
Formation of o-Tolunitrile (B42240)
The dehydration of this compound results in the formation of the corresponding nitrile. noaa.govnih.gov Specifically, the reaction with agents like P₂O₅ or SOCl₂ converts the N-(2-methylphenyl)acetamide into o-tolunitrile (2-methylbenzonitrile). benchchem.com
Iminium Intermediate Mechanisms
In certain reactions, this compound can participate in mechanisms involving iminium intermediates. For instance, the dehydration of the amide functional group in this compound to form o-tolunitrile can proceed through an iminium species. benchchem.com This transformation is typically achieved using strong dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). benchchem.comnoaa.gov The reaction mechanism involves the initial activation of the amide's carbonyl oxygen by the dehydrating agent. This is followed by the elimination of water, leading to the formation of a transient iminium ion. The subsequent loss of a proton from the nitrogen atom results in the final nitrile product. The efficiency and yield of this reaction are influenced by the reaction temperature. benchchem.com
Oxidation Reactions (e.g., with KMnO₄, CrO₃)
This compound is susceptible to oxidation by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). benchchem.com182.160.97 The course of the oxidation and the resulting products are dependent on the specific reagent and the reaction conditions employed.
With potassium permanganate, the oxidation of this compound can lead to the formation of o-acetylanthranilic acid. This reaction is often carried out in the presence of magnesium sulfate (B86663) or potassium chloride. wiley.com Prolonged or harsh oxidation conditions can lead to the cleavage of the acetyl group, ultimately yielding aromatic carboxylic acids. benchchem.com The reaction with KMnO₄ can proceed under either acidic or alkaline conditions. benchchem.com
Chromium trioxide (CrO₃) is another oxidant used for this compound. benchchem.com182.160.97 The reaction requires controlled temperatures to manage its selectivity. benchchem.com Generally, the oxidation of the methyl group on the aromatic ring is the primary transformation. The acetyl group present in this compound deactivates the aromatic ring, making the methyl group more susceptible to oxidation.
The primary products from these oxidation reactions are often derivatives of o-toluidine that feature new hydroxyl or carbonyl functionalities. benchchem.com For instance, the oxidation of the methyl group can yield a carboxylic acid, leading to the formation of N-acetylanthranilic acid.
Hydrolysis Reactions
The amide linkage in this compound can be cleaved through hydrolysis to yield o-toluidine and acetic acid. This reaction typically requires heating in the presence of a strong acid or base catalyst. chemicalland21.com
Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of the amine, leads to the formation of acetic acid and the o-toluidinium ion. The final deprotonation of the o-toluidinium ion gives o-toluidine.
Base-catalyzed hydrolysis, on the other hand, proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the o-toluidide anion, a relatively poor leaving group. Protonation of this anion by the solvent (water) yields o-toluidine. This process is generally slower than acid-catalyzed hydrolysis and may require more forcing conditions, such as the use of molten sodium hydroxide at high temperatures, to achieve reasonable reaction rates. google.com
Comparative Reactivity with Isomers (m- and p-Acetotoluidide)
The reactivity of this compound is distinct from its meta- and para-isomers due to the relative positions of the methyl and acetamido groups on the benzene ring. These differences are manifested in various chemical reactions, including electrophilic substitution.
For instance, in bromination reactions conducted under similar conditions, the reaction rate for this compound is significantly lower than that of its m- and p-isomers. worldwidejournals.com This highlights the influence of the substituent positions on the reactivity of the aromatic ring.
| Substrate | Specific Reaction Rate (M⁻¹s⁻¹) at 25°C |
|---|---|
| This compound | 85 |
| p-Acetotoluidide | 315 |
| m-Acetotoluidide | 1,510 |
| Acetanilide | 440 |
Data sourced from comparative bromination studies. worldwidejournals.com
Steric and Electronic Effects on Reaction Rates
The differences in reactivity among the acetotoluidide isomers can be attributed to a combination of steric and electronic effects. benchchem.comnih.gov
Steric Effects: The ortho-position of the methyl group in this compound introduces significant steric hindrance. benchchem.comiupac.org This steric bulk impedes the approach of reagents to the adjacent reaction sites on the aromatic ring and to the amide functional group itself. Consequently, reaction rates for this compound are generally lower compared to its m- and p-isomers, where the methyl group is more distant from the acetamido group and does not pose a significant steric barrier. benchchem.com
Biological and Toxicological Investigations of O Acetotoluidide and Its Metabolites
Studies on Cellular Proliferation and Hyperplasia
Research has demonstrated that o-Acetotoluidide can enhance cellular proliferative activity, leading to hyperplasia, particularly in the urinary bladder epithelium.
Studies in rat models have shown that administration of this compound induces simple hyperplasia in the urinary bladder urothelium. eaht.org This effect is characterized by an increased rate of cell proliferation. eaht.org The development of hyperplasia is considered a critical early event in the carcinogenic process initiated by many aromatic amines. bcpc.org Investigations into acetoaceto-o-toluidine (AAOT), a related compound synthesized from OTD, also point to the induction of cell proliferation in the rat urinary bladder epithelium. eaht.orgoecd.org These findings suggest that the proliferative effects of these compounds are a key factor in their potential carcinogenicity. eaht.orgoecd.org
Metabolite-Mediated Effects: Focus on ortho-Toluidine (OTD)
The toxicity of this compound is largely attributed to its metabolism to ortho-toluidine (OTD). epa.gov OTD is recognized as a human bladder carcinogen and is considered the ultimate carcinogen in exposures involving this compound. epa.govchemicalbook.com High concentrations of OTD have been detected in the urine of rats treated with related compounds like acetoaceto-o-toluidine (AAOT), indicating that OTD derived from these parent compounds likely plays a pivotal role in bladder carcinogenesis. oecd.org
The carcinogenicity of ortho-toluidine is supported by sufficient evidence in both humans and experimental animals, leading to its classification as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). chemicalbook.comfishersci.com A key mechanism in its carcinogenicity is metabolic activation, which leads to the formation of DNA adducts. bcpc.orgchemicalbook.com The metabolite N-hydroxy-ortho-toluidine can covalently bind to DNA bases, resulting in the formation of these adducts within the bladder urothelium. bcpc.org This process causes DNA damage and mutagenicity, which are well-established steps in the initiation of cancer. bcpc.org DNA adducts of ortho-toluidine have been detected in the bladder tissue of exposed humans. envirolink.govt.nz
A sensitive biomarker for DNA damage, particularly DNA double-strand breaks, is the phosphorylation of the histone variant H2AX, resulting in γ-H2AX. unl.eduepa.gov Studies have shown that administration of this compound leads to a significant, dose-dependent increase in the expression of γ-H2AX in the bladder urothelium of rats. eaht.org This induction of γ-H2AX serves as a reliable marker for predicting the potential carcinogenicity of a substance. eaht.org The formation of γ-H2AX has been observed in response to various aromatic amines, including ortho-toluidine, and is considered a more sensitive indicator of cellular damage than markers of cell proliferation alone. oecd.orgunl.edu The ability to detect bladder carcinogens with high sensitivity and specificity is a key advantage of using γ-H2AX immunostaining in toxicological assessments. unl.edu
Comparative Toxicological Studies with Related Compounds (e.g., p-Acetotoluidide, m-Acetotoluidide)
Comparing the toxicological profiles of this compound with its isomers, para-Acetotoluidide (p-Acetotoluidide) and meta-Acetotoluidide (m-Acetotoluidide), provides valuable insights into structure-activity relationships.
The toxicological effects of acetotoluidide isomers vary, with this compound demonstrating the most pronounced effects related to bladder carcinogenicity due to its metabolism to ortho-toluidine.
In studies with rats, this compound was found to prevent the lethal toxicity associated with N-2-fluorenylacetamide, another carcinogenic aromatic amine. nih.gov This suggests complex interactions in the metabolic pathways of these compounds.
p-Acetotoluidide: This isomer is considered moderately toxic if ingested. chemicalbook.com Exposure can lead to irritation of the eyes, skin, and respiratory tract. chemicalbook.com While it has analgesic and antipyretic properties, its use is limited due to the risk of methemoglobinemia. chemicalbook.in In terms of carcinogenicity, there is currently no conclusive evidence to classify p-Acetotoluidide as a carcinogen. dntb.gov.ua
m-Acetotoluidide: Information on the specific mammalian toxicity of m-Acetotoluidide is less extensive. It is classified as harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation. When heated to decomposition, it emits toxic fumes of nitrogen oxides.
Acetanilide (B955): For comparison, acetanilide, which lacks the methyl group, has been studied more extensively. In rats, oral administration can lead to adverse effects such as red pulp hyperplasia of the spleen and bone marrow hyperplasia. oecd.org It is generally not considered to be genotoxic or carcinogenic in rats, mice, and hamsters.
The following table provides a comparative overview of the toxicological data for these related compounds.
| Compound | Acute Toxicity (Oral, Rat LD50) | Key Toxicological Findings in Mammalian Systems | Carcinogenic Potential |
| This compound | Data not widely available | Metabolizes to ortho-toluidine, a known human bladder carcinogen; Induces cellular proliferation and hyperplasia in the bladder; Causes DNA damage (γ-H2AX formation). eaht.orgchemicalbook.com | Implied through its metabolite, ortho-toluidine (IARC Group 1). chemicalbook.comfishersci.com |
| p-Acetotoluidide | Moderately toxic | Causes irritation to eyes, skin, and respiratory tract; Potential for methemoglobinemia. chemicalbook.comchemicalbook.in | Not classified as a carcinogen. dntb.gov.ua |
| m-Acetotoluidide | Data not widely available | Harmful if swallowed; Causes skin, eye, and respiratory irritation. | Data not available. |
| Acetanilide | 1,959 mg/kg bw | Red pulp hyperplasia of spleen, bone marrow hyperplasia of femur in rats. oecd.org | Not considered carcinogenic in rats, mice, and hamsters. |
Biological Activities of this compound Derivatives
The core structure of this compound, also known as N-(o-tolyl)acetamide or 2'-methylacetanilide, serves as a foundational scaffold for the development of a wide array of derivatives with diverse biological activities. nih.govnih.gov By modifying this structure, researchers have synthesized compounds with significant pharmacological potential, including antimicrobial, anti-inflammatory, and analgesic properties. nih.govresearchgate.netontosight.ai Investigations into these derivatives are crucial for discovering new therapeutic agents. nih.gov
Derivatives of this compound have been a subject of significant research for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi. nih.govontosight.airesearchgate.net The antimicrobial effect often arises from the introduction of various heterocyclic or functional groups to the main acetotoluidide structure.
Research has shown that certain toluidine derivatives possess notable antimicrobial and antifungal properties. researchgate.net For example, manganese(II) complexes synthesized with o-acetoacetotoluidide as a ligand have demonstrated significantly greater antibacterial activity against Escherichia coli and Vibrio cholerae than the ligands by themselves. nih.gov Similarly, derivatives of 2-mercaptobenzothiazole (B37678) linked with different aryl amines have yielded hybrid compounds with significant antibacterial activity, comparable to the standard drug levofloxacin. nih.gov
In the realm of antifungal agents, derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as fungicidal agents against Candida species and also show activity against Aspergillus species. ontosight.ai Further optimization of this series led to compounds with broad-spectrum antifungal activity against various fungi, including molds and dermatophytes. ontosight.airesearchgate.net Another study highlighted that gageopeptides, which are lipopeptides, exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as significant antifungal activity against pathogenic fungi like Rhizoctonia solani, Botrytis cinerea, and Colletotrichum acutatum. sci-hub.se
| Derivative Class | Type of Activity | Target Organisms | Key Findings | Citation |
|---|---|---|---|---|
| Manganese(II) Chelates of o-Acetoacetotoluidide | Antibacterial | E. coli, Vibrio cholerae | Complexes showed greater activity than the ligands alone. | nih.gov |
| 2-Mercaptobenzothiazole Hybrids | Antibacterial | Gram-positive and Gram-negative bacteria | Some derivatives showed activity comparable to levofloxacin. | nih.gov |
| 2-(2-oxo-morpholin-3-yl)-acetamide Derivatives | Antifungal | Candida spp., Aspergillus spp., Molds, Dermatophytes | Identified as broad-spectrum fungicidal agents. | ontosight.airesearchgate.net |
| N,O-acetals of 2-amino-1,4-naphthoquinone | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Derivatives showed antimicrobial effects against major MRSA clones. | 182.160.97 |
| Gageopeptides | Antifungal, Antibacterial | R. solani, B. cinerea, C. acutatum, Gram-positive/negative bacteria | Showed potent activity with low minimum inhibitory concentrations (MIC). | sci-hub.se |
The anti-inflammatory potential of this compound derivatives has been well-documented, with various structural modifications leading to compounds capable of mitigating inflammatory responses. nih.govontosight.ai These compounds are often structurally related to known anti-inflammatory agents. benchchem.com The acetamide (B32628) functionality is a key feature in many compounds investigated for anti-inflammatory activity. researchgate.net
For instance, studies on phenoxyacetanilide derivatives have been conducted to evaluate their anti-inflammatory action. hodoodo.com In one such study using the carrageenan-induced paw edema method in rats, the compound Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate demonstrated significant anti-inflammatory activity. hodoodo.com Similarly, research into derivatives of the natural compound cubebin (B1669318) found that its acetylated form was the most effective anti-inflammatory agent in a carrageenan-induced paw edema model. benchchem.com The modification of the toluidine backbone with chloro and isobutylamino groups in some p-acetotoluidide derivatives is also explored for potential anti-inflammatory effects. ontosight.ai
| Derivative/Class | Study Model | Key Findings | Citation |
|---|---|---|---|
| Phenoxyacetanilide Derivatives (e.g., Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate) | Carrageenan-induced rat paw edema | Exhibited significant anti-inflammatory activity. | hodoodo.com |
| Acetylated Cubebin | Carrageenan-induced rat paw edema | Showed the most effective anti-inflammatory response among tested derivatives and a dose-response correlation. | benchchem.com |
| This compound, 2-(allylamino)-6'-chloro-, hydrochloride | General biological activity screening | Studies on similar compounds suggest potential anti-inflammatory properties. | vulcanchem.com |
| Toluidine Derivatives | General investigation | Have been investigated for their biological activity, including anti-inflammatory properties. | ontosight.ai |
Derivatives of this compound are of interest for their analgesic effects, a property that stems from their structural relationship to acetanilide, a known analgesic and antipyretic drug. benchchem.comvulcanchem.com The phenylacetamide structure is recognized for conferring analgesic and antipyretic effects.
Research into new phenoxyacetanilide derivatives has identified compounds with promising pain-relieving capabilities. hodoodo.com For example, the compound 2-phenoxy-N-(o-tolyl)acetamide was found to have the highest analgesic action among the synthesized series in one study. hodoodo.com The modification of natural products has also yielded potent analgesics. The acetylation and amination of cubebin, a lignan, were shown to be efficient in enhancing its analgesic activity in mice. benchchem.com The broader class of acetamide-containing compounds, including derivatives of m-acetotoluidide, have also been noted for their potential as analgesics. researchgate.net This line of research is further supported by the fact that the widely used analgesic, acetaminophen, is a related compound.
| Derivative/Class | Study Model | Key Findings | Citation |
|---|---|---|---|
| 2-phenoxy-N-(o-tolyl)acetamide | In vivo animal models | Showed the highest analgesic action in its tested series. | hodoodo.com |
| Acetylated and Aminated Cubebin Derivatives | Acetic acid-induced writhing in mice | More effective than the parent compound cubebin in inhibiting writhing, indicating enhanced analgesic activity. | benchchem.com |
| N-(m-tolyl)acetamide | General pharmacological evaluation | Research indicates potential applications as an analgesic agent. | researchgate.net |
| p-Acetotoluidide derivatives | General pharmacological evaluation | Modification with chloro and isobutylamino groups is explored for potential analgesic effects. | ontosight.ai |
The search for new and effective treatments for malaria has led to the investigation of various chemical scaffolds, including those derived from this compound. Certain derivatives have been identified as important intermediates in the synthesis of antimalarial drugs or as potential lead molecules for drug development.
One notable example is the compound this compound, 6'-chloro-2-(dipropylamino)-, hydrochloride, which has been utilized as an intermediate in the synthesis of various biologically active molecules, including antimalarial agents. A study published in the Journal of Medicinal Chemistry highlighted this compound's potential as a lead molecule for developing new drugs to combat malaria. Furthermore, the synthesis of the recently approved antimalarial drug tafenoquine (B11912), an 8-aminoquinoline, has involved pathways that utilize this compound derivatives. For instance, α-Benzoyl-o-acetotoluidide was used in a synthetic scheme for producing quinoline (B57606) derivatives, which are core structures in many antimalarial drugs.
Derivatives of this compound are being explored for their potential to treat neurological disorders, with research indicating effects on neuroprotection and the modulation of neurotransmitter systems. benchchem.com The introduction of moieties like thiophene (B33073) into the acetamide structure has led to compounds with potential neuroprotective effects. benchchem.com
A specific derivative, N-ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)-acetamide (EMPA), has been identified as a selective inhibitor of the orexin-B receptor (OX2). nih.gov Orexin-B was found to provide significant protection to degenerating dopamine (B1211576) neurons in midbrain cultures, an effect that was suppressed by EMPA, highlighting the role of this receptor system in neuronal survival. nih.gov This suggests that modulating the orexinergic system with such derivatives could be a strategy for protecting dopamine neurons, which are progressively lost in Parkinson's disease. nih.gov
Other research points to the broader potential of these derivatives. Phenoxyacetamide backbones have been shown to reduce neuroinflammation in models of Alzheimer's disease. Some derivatives are hypothesized to act on serotonin (B10506) and norepinephrine (B1679862) pathways, suggesting potential antidepressant properties. The diethylamino group, which is a common feature in neurotransmitters, has been incorporated into complex this compound derivatives, making them of interest for targeting biological pathways in the nervous system. researchgate.net
| Derivative/Class | Observed/Potential Effect | Mechanism/Target | Citation |
|---|---|---|---|
| EMPA (an acetamide derivative) | Suppression of Orexin-B-mediated neuroprotection of dopamine neurons. | Selective inhibitor of the Orexin-B (OX2) receptor. | nih.gov |
| Thiophene-containing Acetamides | Neuroprotective effects | Potential for treating neurodegenerative diseases. | benchchem.com |
| Phenoxyacetamide Derivatives | Reduced neuroinflammation | Inhibition of amyloid-β aggregation in Alzheimer's models. | |
| Triazoloquinoxaline Derivatives | Neuroprotective effects, Anticonvulsant effects | Scavenging of reactive oxygen species (ROS), modulation of GABAergic activity. | |
| p-Acetotoluidide, 2-fluoro- | Neurotransmitter regulation | Used as a probe in biochemical assays related to neurotransmitter regulation. |
The diverse biological activities exhibited by this compound derivatives translate into significant potential for the treatment of both infectious and neurological diseases.
In the field of infectious diseases, the demonstrated antimicrobial and antifungal properties of various derivatives make them promising candidates for new anti-infective therapies. ontosight.airesearchgate.net This includes compounds active against drug-resistant bacteria like MRSA and a broad spectrum of pathogenic fungi. researchgate.net182.160.97 Furthermore, the role of this compound derivatives as intermediates and lead compounds in the synthesis of antimalarial drugs like tafenoquine underscores their importance in combating parasitic infections.
For neurological diseases, the potential is multifaceted. The neuroprotective effects observed in derivatives, such as the protection of dopamine neurons, suggest a possible therapeutic avenue for neurodegenerative conditions like Parkinson's disease. nih.gov The ability of some derivatives to inhibit amyloid-β aggregation and reduce neuroinflammation points toward a potential role in managing Alzheimer's disease. Additionally, the influence of these compounds on neurotransmitter systems, including serotonin, norepinephrine, and GABA pathways, opens up possibilities for developing novel treatments for conditions such as depression and seizure disorders. Acetanilide itself is used as a precursor in the synthesis of various pharmaceuticals, including painkillers.
Bioactivity in Environmental Contexts (e.g., Herbicides)
The environmental bioactivity of this compound and its derivatives, particularly in the context of their use as herbicides, is significantly modulated by various soil properties. The effectiveness of these chemical compounds as pre-emergent agents against weeds is dependent on their concentration and persistence in the upper soil layers where weed seeds typically germinate. eiu.edu Research into acetanilide herbicides, a class to which this compound derivatives like acetochlor (B104951) belong, has demonstrated that their behavior and herbicidal efficacy are intrinsically linked to the physicochemical characteristics of the soil. tandfonline.comcambridge.org
The bioactivity of acetanilide herbicides, including compounds structurally related to this compound such as acetochlor, is primarily governed by soil composition, specifically the organic matter and clay content. tandfonline.comcambridge.orgtandfonline.com These soil components influence the extent to which the herbicide is adsorbed, which in turn affects its availability for uptake by target weeds. grdc.com.auresearchgate.net
Detailed Research Findings:
Clay content is another significant soil property that affects herbicide bioactivity, though its predictive power is often secondary to that of organic matter. tandfonline.comtandfonline.com Soils with higher clay content also tend to adsorb more herbicide, reducing its availability. eiu.edu However, the correlation between clay content and bioactivity is generally weaker than that observed with organic matter. tandfonline.com
Soil pH has been shown to have a variable impact. For instance, in studies of metazachlor, a related acetanilide, including soil pH in regression models with organic matter improved the prediction of its bioactivity. tandfonline.comtandfonline.com Conversely, the bioactivity of acetochlor did not show a significant association with soil pH. tandfonline.comtandfonline.com
The interplay of these soil properties determines the leaching potential of the herbicides. In soils with low organic matter and low clay content, such as sandy loams, herbicides are less adsorbed and therefore more mobile, allowing them to leach deeper into the soil profile. eiu.edu While this mobility can be important for reaching the germination zone of weeds, excessive leaching can move the herbicide below this zone, reducing its effectiveness and potentially leading to groundwater contamination. researchgate.net
The following tables summarize the key relationships between soil properties and the bioactivity of acetanilide herbicides based on experimental findings.
Table 1: Correlation of Soil Properties with Herbicide Bioactivity
| Soil Property | Influence on Herbicide Adsorption | Consequence for Bioactivity | Primary Reference(s) |
|---|---|---|---|
| Organic Matter | High | Decreased availability, reduced phytotoxicity | tandfonline.com, tandfonline.com, cambridge.org |
| Clay Content | Moderate | Decreased availability (less predictive than organic matter) | tandfonline.com, eiu.edu, tandfonline.com |
| Soil pH | Variable | Can improve bioactivity prediction for some compounds (e.g., metazachlor) but not others (e.g., acetochlor) | tandfonline.com, tandfonline.com |
Table 2: Research Findings on the Impact of Soil Characteristics on Acetanilide Herbicide Efficacy
| Herbicide Class/Compound | Soil Type/Condition | Observed Effect on Bioactivity/Mobility | Research Summary |
|---|---|---|---|
| Acetanilides (general) | High Organic Matter/Clay Content | Reduced herbicide movement and efficacy. | Organic matter was found to be more effective than clay in reducing the leaching of the herbicide CP55097. eiu.edu |
| Acetochlor & Metazachlor | 32 different soil types | Organic matter was the most significant factor determining bioactivity. High organic matter led to lower bioactivity. | A study using grain sorghum as an indicator plant found a strong negative correlation between organic matter and the herbicidal activity of both compounds. tandfonline.comtandfonline.com |
| Acetochlor | Typic Paleodult soil | High sorption in straw under no-tillage systems, affecting efficacy. | The presence of straw on the soil surface in no-tillage farming can intercept and adsorb the herbicide, reducing its entry into the soil and thus its effectiveness against weeds like sourgrass. researchgate.net |
Applications of O Acetotoluidide in Advanced Materials and Industrial Chemistry
Role as an Intermediate in Organic Synthesis
O-Acetotoluidide is a versatile intermediate in the synthesis of a wide array of organic compounds. benchchem.com Its chemical structure, featuring an acetamide (B32628) group attached to a toluene (B28343) backbone, allows for various chemical transformations. solubilityofthings.com The presence of the acetyl group moderates the reactivity of the amino group, while the methyl group on the benzene (B151609) ring influences the orientation of subsequent reactions, making it a valuable building block in multi-step syntheses. benchchem.comchemicalland21.com It is frequently used in acylation and other reactions to produce more complex chemical structures for industrial applications. solubilityofthings.com The compound serves as a precursor in the production of rubber accelerators, camphor, and other specialty chemicals. chemicalland21.comfishersci.ca
Synthesis of Dyes and Pigments
Historically and currently, this compound and its derivatives are fundamental in the production of various dyes and pigments. ontosight.aiontosight.ai The compound serves as a key intermediate for creating coloring agents used across the textile, paper, and coatings industries. chemicalland21.comepa.govnih.gov
One of the most significant applications is in the synthesis of organic pigments. A closely related derivative, o-acetoaceto-toluidide (AAOT), is a crucial intermediate for a range of pigments. oecd.org These pigments are widely used in inks, paints, stationery, and the coloring of materials like resin, fiber, and rubber. oecd.org
Table 1: Pigments Synthesized Using o-Acetoaceto-toluidide (AAOT)
| Pigment Name | Type |
|---|---|
| Pigment Yellow 9 | Pigment |
| Pigment Yellow 14 | Pigment |
| Pigment Yellow 16 | Pigment |
| Pigment Yellow 174 | Pigment |
| Pigment Orange 1 | Pigment |
Data sourced from OECD SIDS report on O-ACETOACETOTOLUIDIDE. oecd.org
Production of Azo Dyes and Colorants
This compound is a precursor in the synthesis of azo dyes, which are a major class of colorants characterized by the presence of a nitrogen-nitrogen double bond (N=N). benchchem.com The synthesis involves reactions with diazo compounds, where the this compound structure is incorporated to form the final dye molecule. nih.govnoaa.gov Its unique structure allows it to participate in electrophilic substitution reactions, which is a key step in the creation of these colorants. benchchem.com The related compound, p-acetotoluidide, is also heavily used in producing azo dyes for textiles and coatings, highlighting the importance of acetotoluidide isomers in this industry. pmarketresearch.com
Pharmaceutical Intermediates and Drug Synthesis
The role of this compound as a pharmaceutical intermediate is a critical area of its application. echemi.comguidechem.com It serves as a starting material or a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other therapeutic compounds. chemicalland21.comfishersci.ca Its derivatives are integral to the production of a range of drugs, from common painkillers to more specialized agents. chemicalland21.comguidechem.com The molecular framework of this compound is found within numerous biologically active molecules. ontosight.aiontosight.ai
Derivatives of this compound are important in the synthesis of specific classes of drugs, including local anesthetics and antihistamines. ontosight.ai Certain chlorinated derivatives have been specifically developed for these purposes. For example, Butanilicaine, a local anesthetic, is chemically described as 2-(Butylamino)-N-(2-chloro-6-methylphenyl)acetamide, showcasing its direct structural lineage from this compound. nih.govncats.io
Other complex derivatives have been investigated for their potential as antihistamines and anticholinergic agents, which are used to treat conditions related to excessive histamine (B1213489) or acetylcholine (B1216132) activity. ontosight.ai
Table 2: Examples of this compound Derivatives in Anesthetics and Antihistamines
| Derivative Name | Application/Study Area |
|---|---|
| This compound, 6'-chloro-2-(ethylamino)-, hydrochloride | Intermediate for antihistamines and anesthetics. ontosight.ai |
| Butanilicaine (2-(Butylamino)-6'-chloro-o-acetotoluidide) | Local anesthetic. nih.gov |
| This compound, 2-(diethylamino)-, hydrochloride | Investigated as a local anesthetic and analgesic. ontosight.ai |
The chemical scaffold provided by this compound is a valuable starting point for the development of novel therapeutic agents. solubilityofthings.combenchchem.com Researchers in medicinal chemistry utilize its structure to design and synthesize new molecules with potential therapeutic value. solubilityofthings.com
For instance, a study published in the Journal of Medicinal Chemistry identified a derivative, this compound, 6'-chloro-2-(dipropylamino)-, hydrochloride, as a potential lead molecule for creating new antimalarial drugs. ontosight.ai Furthermore, compounds with similar structures are being explored for their potential in developing drugs that target cancer and neurological disorders. ontosight.ai
Precursor for Biologically Active Compounds
Beyond its role in established drug synthesis, this compound serves as a precursor for a broader range of biologically active compounds. solubilityofthings.com Research has shown that the N-(o-tolyl)acetamide structure is associated with various biological activities, including anti-inflammatory, antimicrobial, and analgesic effects, making it a compound of high interest in pharmacological studies. solubilityofthings.com Its derivatives are frequently studied for their potential biological activities, which could lead to new applications in medicine and agriculture. ontosight.aiontosight.ai For example, chloroacetanilide herbicides such as Metolachlor and Acetochlor (B104951) are complex derivatives used in agriculture that can be conceptually traced back to an aniline (B41778) or toluidine starting block. nih.govt3db.ca
Use in Pesticides and Agrochemicals
This compound serves as a significant intermediate in the synthesis of various agrochemicals, particularly herbicides. benchchem.comontosight.ai Its chemical structure is a key component in the production of chloroacetanilide herbicides, a class of chemicals widely used for weed control in agriculture. nih.gov
One of the prominent herbicides synthesized from this compound is Acetochlor. tarbaweya.orgechemi.com Acetochlor is a selective herbicide used to control annual grasses and some broadleaf weeds, primarily in cornfields. It is a member of the chloroacetanilide class and functions by inhibiting cell division in weeds. nih.gov The synthesis of Acetochlor involves derivatives of this compound, specifically identifying it chemically as 2-chloro-N-(ethoxymethyl)-6'-ethyl-o-acetotoluidide. nih.govechemi.com
Similarly, this compound is a precursor for the herbicide Metolachlor. epa.gov Like Acetochlor, Metolachlor is a chloroacetanilide herbicide used extensively for weed control in crops such as corn, soybeans, and cotton. Toluidine derivatives, the class to which this compound belongs, are recognized for their utility in creating herbicides, insecticides, and fungicides. ontosight.ai The compound's role as an intermediate makes it a crucial element in the supply chain for these agricultural products. guidechem.com
Table 1: Agrochemicals Derived from this compound
| Agrochemical | Chemical Name/Synonym | Type | Primary Use |
|---|---|---|---|
| Acetochlor | 2-chloro-N-(ethoxymethyl)-6'-ethyl-o-acetotoluidide nih.govechemi.com | Herbicide tarbaweya.org | Weed control in corn and other crops nih.gov |
Applications in Materials Science
The unique properties of aromatic amides and their derivatives, including this compound, make them valuable in the field of materials science. researchgate.net Research into N-(o-tolyl)acetamide (an alternative name for this compound) and its derivatives is ongoing, with the potential for new discoveries in materials science applications. solubilityofthings.com The exploration of such compounds could lead to the development of novel materials with specific, desirable properties. solubilityofthings.comsolubilityofthings.com
A significant area of application is in the synthesis of conducting polymers. scielo.brijraw.com While not a direct monomer, this compound is closely related to o-toluidine (B26562), the monomer used to produce poly(o-toluidine) (POT). scielo.brijraw.com POT is a derivative of polyaniline (PANI), one of the most studied conducting polymers, and is synthesized to improve properties like solubility while retaining electrical conductivity. scielo.br Poly(o-toluidine) is considered a promising "synthetic metal" for applications in electronic and optical devices such as Light Emitting Diodes (LEDs), Field Effect Transistors (FETs), solar cells, and sensors. ijraw.com The study of p-acetotoluidide, a structural isomer of this compound, has also been noted for its use in material science. researchgate.net
Role as a Building Block and Lead Compound in Chemical Libraries
The concept of a "lead compound" in drug discovery refers to a chemical compound that shows pharmacological or biological activity and serves as a starting point for developing a new drug through chemical modifications. jetir.orgwikipedia.org A derivative of this compound, 6'-chloro-2-(dipropylamino)-o-acetotoluidide hydrochloride, has been identified as a potential lead molecule for the development of new antimalarial drugs. ontosight.ai This highlights the role of the this compound scaffold in chemical libraries for screening and identifying new therapeutic agents. Researchers utilize such building blocks to generate a diverse range of compounds for biological testing. wikipedia.org
Table 2: Pharmaceutical Applications of this compound Derivatives
| Pharmaceutical Class | Application/Target | Role of this compound Derivative |
|---|---|---|
| Antimalarial agents | Development of new drugs against malaria ontosight.ai | Serves as a lead molecule and synthetic intermediate ontosight.ai |
| Antihistamines | Production of antihistamine drugs ontosight.ai | Used as an intermediate in synthesis ontosight.ai |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(o-tolyl)acetamide |
| Acetochlor |
| 2-chloro-N-(ethoxymethyl)-6'-ethyl-o-acetotoluidide |
| Metolachlor |
| 2-Chloro-N-(2-Ethyl-6-Methylphenyl-N-(2-Methoxy-1-Methylethyl) Acetamide |
| p-acetotoluidide |
| o-toluidine |
| poly(o-toluidine) (POT) |
| polyaniline (PANI) |
Research Challenges and Future Directions for O Acetotoluidide Studies
Comprehensive Elucidation of Biological Mechanisms of Action
A significant research challenge is to fully map the biological effects of o-Acetotoluidide. While it is known to be metabolized to o-toluidine (B26562), the precise downstream effects and interacting partners are not completely understood. benchchem.com
Future research must focus on the in-depth identification of molecular targets and the analysis of the pathways through which this compound and its metabolites act. ontosight.ai The primary mechanism of this compound's biological activity involves its metabolism into ortho-toluidine (OTD), a known human urinary bladder carcinogen. benchchem.com This metabolite is responsible for enhancing cellular proliferation in the bladder epithelium, which can lead to hyperplasia and carcinogenicity. benchchem.com
Key research areas include:
Metabolic Activation: The metabolic pathways, particularly the role of cytochrome P450 enzymes in converting this compound to its reactive metabolites, require further investigation. This bioactivation is a critical step leading to toxicity. researchgate.net
DNA Damage and Repair: A known molecular effect is the induction of γ-H2AX expression, which serves as a marker for DNA damage. benchchem.com Understanding the full cascade of events following this initial DNA damage is a crucial area for future studies.
Covalent Binding and Adduct Formation: Toxicokinetics studies have pointed to covalent binding within cells, which causes histopathological changes associated with cancer. benchchem.com Identifying the specific cellular macromolecules that o-toluidine binds to is essential for a complete mechanistic understanding.
| Identified Molecular Targets/Pathways | Description | Implication |
| Metabolism to o-Toluidine (OTD) | The primary metabolic conversion that mediates the compound's biological effects. benchchem.com | OTD is a recognized human bladder carcinogen, linking this compound exposure to cancer risk. benchchem.com |
| Induction of γ-H2AX | A molecular marker indicating the presence of DNA double-strand breaks. benchchem.com | Confirms the genotoxic potential of the compound's metabolic products. benchchem.com |
| Cellular Proliferation Enhancement | Increased proliferative activity observed in the urinary bladder epithelium. benchchem.com | This effect can lead to hyperplasia and is a step towards tumorigenesis. benchchem.com |
Advanced Pharmacological Profiling of this compound Derivatives
While this compound itself is primarily viewed through a toxicological lens, its derivatives present a potential area for pharmacological research. ontosight.ai The challenge lies in separating therapeutic effects from inherent toxicity. Studies on related acetotoluidide derivatives suggest a range of potential biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. ontosight.ai Some derivatives have been investigated for their effects on the central nervous system or as potential antihistamine and anticholinergic agents. ontosight.aiontosight.ai
A significant gap exists in the clinical data for this compound derivatives. ontosight.ai While some have been synthesized for research purposes, detailed information on their efficacy and safety profiles is limited and requires extensive investigation. ontosight.aiontosight.ai
The following table summarizes acute toxicity data for this compound:
| Acute Toxicity Data for this compound | |
| Test Type | LD50 (Lethal dose, 50% kill) |
| Route of Exposure | Oral |
| Species | Rodent - mouse |
| Dose | 1450 mg/kg |
| Reference | chemsrc.com |
| Test Type | LD (Lethal dose) |
| Route of Exposure | Intraperitoneal |
| Species | Rodent - rat |
| Dose | >500 mg/kg |
| Reference | chemsrc.com |
Additionally, this compound has tested positive for mutagenicity in microorganism test systems (Salmonella typhimurium), indicating its potential to cause genetic mutations. chemsrc.com Future research must rigorously evaluate any new derivative for both therapeutic benefit and a comprehensive toxicological profile before any clinical consideration.
Exploration of Novel Applications in Emerging Fields
Currently, this compound is primarily used as a chemical intermediate in the synthesis of dyes, pigments, and agrochemicals like pesticides. benchchem.com A key research challenge is to explore novel applications beyond these traditional roles. benchchem.com
Potential emerging applications could stem from its known biological activities:
Enzyme Inhibition: The pharmacological potential of this compound is under investigation, particularly concerning its enzyme inhibitory properties. benchchem.com Identifying specific enzymes that are potently and selectively inhibited could open doors to new therapeutic areas.
Medicinal Chemistry: Derivatives of this compound have been explored as lead molecules for developing new drugs, such as antimalarial agents. ontosight.ai This highlights the potential of the core structure as a scaffold for building new therapeutic agents. solubilityofthings.com
Materials Science: The unique chemical structure of this compound and its derivatives could be explored for the development of new materials with specific properties. solubilityofthings.com
Agrochemicals: While used in pesticides, there is potential to develop more effective and safer agrochemicals, for instance by using microencapsulation techniques to control the release rate and reduce crop damage. epa.govgoogle.com
Development of High-Throughput Screening Methods for Biological Activity
To efficiently explore the pharmacological potential of this compound derivatives, the development of high-throughput screening (HTS) methods is essential. HTS uses automation and robotics to test hundreds of thousands of compounds against biological targets in a short time. nih.govwikipedia.org This approach is crucial for identifying "hit" compounds that can be further optimized in the drug discovery process. evotec.com
Challenges and future directions in this area include:
Assay Development: Creating robust and miniaturized cell-based or biochemical assays suitable for HTS platforms (e.g., 96-well or 384-well plates) is a primary step. nih.gov These assays must be sensitive enough to detect a range of biological activities.
Data Analysis and Validation: Screening large libraries generates vast amounts of data. A significant challenge is to develop statistical methods to analyze this data, confirm hits, and avoid false positives or negatives. benchchem.com Methodologies like quantitative HTS (qHTS), which profiles compounds in a concentration-response format, can improve the quality of screening data. researchgate.net For conflicting data from different studies, meta-analysis can be applied to calculate a weighted average effect size, providing a more reliable estimate of a compound's activity. benchchem.com
Structure-Activity Relationship (SAR) Studies: HTS results provide the foundation for SAR studies. evotec.com By screening a library of analogs with systematic structural modifications, researchers can build models (e.g., QSAR models) to predict the activity of new derivatives, thereby guiding more focused synthetic efforts. benchchem.com
Green Chemistry Principles in Industrial Production and Waste Management
The industrial synthesis of this compound has traditionally relied on methods that are effective but pose environmental and safety challenges. The growing emphasis on sustainable manufacturing has spurred research into the application of green chemistry principles to the production and waste management of this important chemical intermediate. europa.euox.ac.uk This involves a shift towards processes that reduce or eliminate the use and generation of hazardous substances. europa.euresearchgate.net
The conventional method for producing this compound is the acetylation of o-toluidine using acetic anhydride (B1165640). prepchem.comcdnsciencepub.com This process often employs solvents such as glacial acetic acid or benzene (B151609) and may use catalysts like sulfuric acid. cdnsciencepub.combenchchem.comorgsyn.org While providing high yields, this route presents several environmental drawbacks, including the use of corrosive acids, hazardous solvents, and the generation of waste streams that require treatment. orgsyn.orgidrenvironmental.com
The core principles of green chemistry offer a framework for reimagining this industrial process. These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention.
Challenges in Greening this compound Production
A primary challenge lies in replacing traditional reagents with more benign alternatives without compromising yield and purity. Acetic anhydride is highly effective, but its use involves energy-intensive production and handling concerns. Similarly, solvents like benzene are known carcinogens, and their elimination is a priority. orgsyn.org The development of robust and cost-effective catalysts to drive the reaction under milder, solvent-free, or aqueous conditions is a significant hurdle.
Another challenge is the management of waste generated during production. Traditional synthesis can lead to byproducts and contaminated solvent streams. Implementing effective waste reduction and management strategies, such as the "5Rs" (Reduce, Reuse, Recycle, Refuse, Renewable), requires process optimization and sometimes significant capital investment in new technologies. ggcplc.com Regulatory frameworks, such as the EU's REACH, also impose stringent requirements on toxicity and environmental impact, adding pressure to adopt greener manufacturing practices. pmarketresearch.com
Future Research Directions
Future research is focused on developing novel synthetic routes and optimizing existing ones to align with green chemistry principles. Key areas of investigation include:
Advanced Catalysis: The exploration of novel catalysts is a cornerstone of greener synthesis. For the acetylation of toluidines, research into solid acid catalysts, reusable catalysts, and even metal-free catalysts is promising. For instance, while demonstrated for the para-isomer, the use of benzophenone (B1666685) as a metal-free catalyst for N-acylation with acetic acid presents a potential pathway for this compound synthesis. ijsrst.com Similarly, palladium-catalyzed reactions, though currently applied to more complex transformations of o-toluidine derivatives, indicate the potential for catalytic innovation in this area. thieme-connect.com
Alternative Acetylating Agents and Solvents: Research into replacing acetic anhydride with greener alternatives is crucial. Acetic acid itself can be used, but this often requires higher temperatures and more effective catalysts. ijsrst.com The use of safer, bio-based solvents or, ideally, solvent-free conditions is a major goal. Microwave-assisted, solvent-free synthesis, which has shown success for p-toluidine (B81030) using zinc acetate, represents a highly promising future direction for the synthesis of the ortho-isomer. ijsrst.com
Enzymatic Synthesis: Biocatalysis, using enzymes to perform chemical transformations, offers high specificity and operates under mild conditions, often in aqueous media. researchgate.net While not yet specifically reported for this compound, the enzymatic synthesis of amides is an established green technique. researchgate.net Future research could explore the identification or engineering of enzymes capable of efficiently acetylating o-toluidine, which would represent a significant leap in sustainable production.
Process Intensification and Waste Valorization: Integrating reaction and separation steps, using continuous flow reactors, and developing methods to convert waste streams into valuable products are key areas for future industrial application. A thorough waste audit is the first step in identifying opportunities for source reduction and recycling. idrenvironmental.com
The table below summarizes and compares the traditional synthesis of this compound with potential green alternatives, highlighting the research directions that could lead to a more sustainable industrial process.
| Feature | Traditional Method | Potential Green Alternative | Research Focus |
| Acetylation Reagent | Acetic Anhydride prepchem.comorgsyn.org | Acetic Acid ijsrst.com | Development of highly active and selective catalysts to enable lower temperature reactions. |
| Catalyst | Sulfuric Acid, Pyridine (B92270) benchchem.com | Solid acids, reusable catalysts, metal-free catalysts (e.g., benzophenone), biocatalysts (enzymes). researchgate.netijsrst.com | Designing robust, cost-effective catalysts with high turnover numbers and easy separation. |
| Solvent | Benzene, Glacial Acetic Acid cdnsciencepub.comorgsyn.org | Water, bio-based solvents, or solvent-free conditions (microwave-assisted). ijsrst.combenchchem.com | Investigating reaction kinetics and solubility in green solvents; optimizing solvent-free reaction conditions. |
| Energy Input | Heating/Reflux cdnsciencepub.com | Microwave irradiation, lower reaction temperatures through enhanced catalysis. ijsrst.com | Improving energy efficiency and exploring alternative energy sources for reaction activation. |
| Waste Management | Neutralization of acid catalyst, disposal of solvent waste. | Catalyst recycling, minimal solvent waste, biodegradable waste streams. ggcplc.com | Creating closed-loop systems and exploring the valorization of any byproducts. |
By addressing these research challenges and pursuing these future directions, the chemical industry can significantly reduce the environmental footprint associated with the production of this compound, aligning a vital industrial process with the principles of modern sustainability. ox.ac.ukarchivemarketresearch.com
Q & A
Q. Q. How can researchers ethically address negative results in o-Acetotoluidide’s antimicrobial studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
